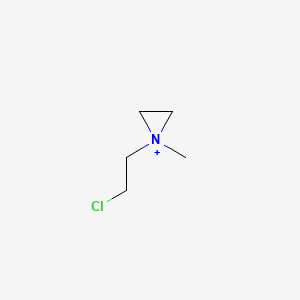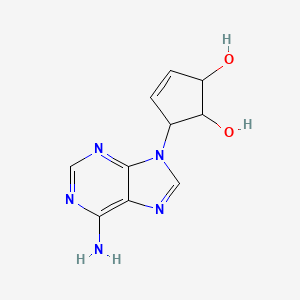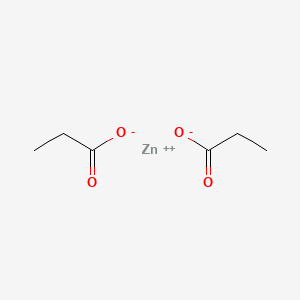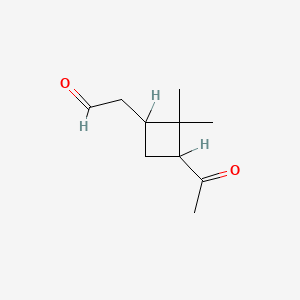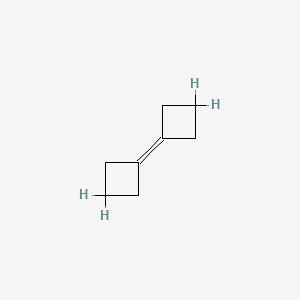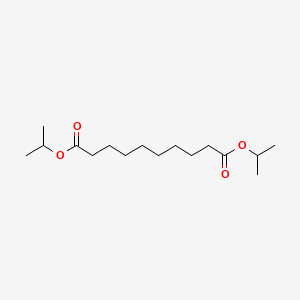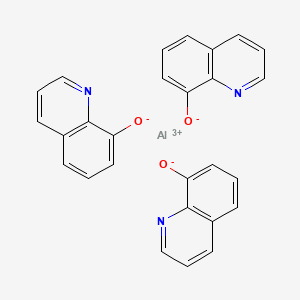
Aluminium tri(quinolin-8-olate)
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium tri(quinolin-8-olate) can be synthesized through the reaction of aluminium chloride with 8-hydroxyquinoline in the presence of a base such as sodium acetate . The reaction typically involves dissolving 8-hydroxyquinoline in glacial acetic acid, followed by the addition of aluminium chloride and sodium acetate. The mixture is then extracted with chloroform to isolate the product .
Industrial Production Methods: Industrial production of aluminium tri(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium tri(quinolin-8-olate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The quinolin-8-olate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminium, while substitution reactions can produce a variety of aluminium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Aluminium tri(quinolin-8-olate) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which aluminium tri(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and form stable complexes . The compound’s electronic properties are influenced by the nature of the quinolin-8-olate ligands and their interaction with the aluminium center . This interaction affects the compound’s fluorescence and electron transport properties, making it highly effective in OLED applications .
Vergleich Mit ähnlichen Verbindungen
Tris(8-hydroxyquinolinato)gallium: Similar in structure but with gallium instead of aluminium.
Tris(8-hydroxyquinolinato)indium: Another similar compound with indium replacing aluminium.
Uniqueness: Aluminium tri(quinolin-8-olate) is unique due to its optimal balance of stability, electron transport, and emitting properties, which make it particularly suitable for use in OLEDs . Its relatively low cost and ease of synthesis further enhance its appeal compared to similar compounds .
Eigenschaften
CAS-Nummer |
24731-66-6 |
|---|---|
Molekularformel |
C9H7AlNO |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
aluminum;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
InChI-Schlüssel |
XAIDAKZDWHHFGM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3] |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Al] |
| 24731-66-6 | |
Synonyme |
tris-(8-hydroxyquinoline)aluminum |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

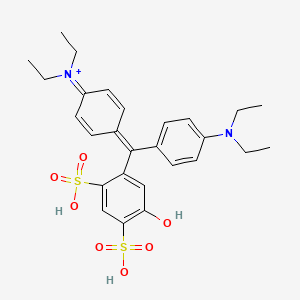
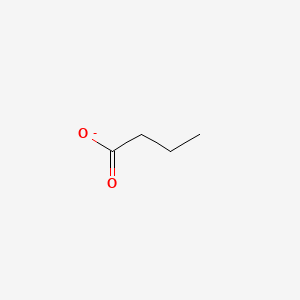
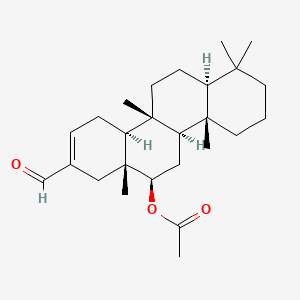
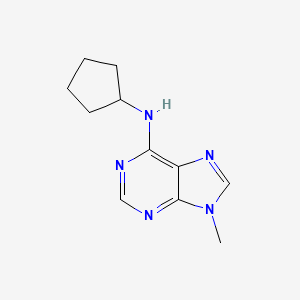
![Lyso GlcCer-[13C6]](/img/structure/B1204441.png)
